Compound Description: N‐(3‐Amino‐4‐methylphenyl)benzamide serves as an intermediate in the production of various pharmaceutical compounds [].
Relevance: N‐(3‐Amino‐4‐methylphenyl)benzamide shares a core benzamide structure with 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide. Both compounds feature a benzamide moiety, where an aromatic ring is directly attached to the carbonyl group of an amide function. This core structure represents a common pharmacophore in medicinal chemistry. []
Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, designated as (S)-17b in the study, is a benzamide derivative exhibiting potent inhibitory activity against human class I HDAC isoforms. [] It displays significant antitumor activity both in vitro and in vivo, including inducing G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cells.
Relevance: Both (S)-17b and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide belong to the benzamide class of compounds, characterized by an aromatic ring directly bonded to an amide group. [] This structural similarity could imply shared features in their binding modes and interactions with biological targets.
Compound Description: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, commonly known as Imatinib, is a widely used therapeutic agent for leukemia treatment. [] It functions as a specific inhibitor of tyrosine kinases.
Relevance: The core structure of Imatinib and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide share a significant similarity – the benzamide moiety. [] Both compounds feature an aromatic ring directly linked to an amide group, suggesting a possible commonality in their mechanism of action or target interaction.
Compound Description: This compound, known as Nilotinib, is a medication used for treating certain types of cancer, specifically Philadelphia chromosome-positive chronic myelogenous leukemia (Ph+ CML). []
Relevance: Nilotinib and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide both share the benzamide core structure. [] This structural commonality, coupled with the presence of a 4-methylphenyl group in both compounds, suggests they might exhibit similar binding affinities or pharmacological profiles.
Compound Description: This compound, denoted as CHMFL-BMX-078, is a highly potent and selective type II irreversible inhibitor of the bone marrow kinase in the X chromosome (BMX) kinase. [] It binds covalently to the cysteine 496 residue in the inactive DFG-out conformation of BMX.
Relevance: Both CHMFL-BMX-078 and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide feature a benzamide group, highlighting this moiety's significance in interacting with kinase targets. [] The presence of this common structural feature suggests a potential for shared binding mechanisms or pharmacological effects.
Compound Description: This compound, designated as SCH 527123, is a potent and orally bioavailable CXCR2/CXCR1 receptor antagonist. [] It exhibits good oral bioavailability in rats and demonstrates potential as a therapeutic agent for inflammatory diseases.
Relevance: Both SCH 527123 and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide contain a benzamide functional group. [] This shared structure could contribute to similar pharmacological activities or interactions with target receptors.
Compound Description: This compound, identified as CHMFL-ABL-053, acts as a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor. [] It demonstrates efficacy in combating chronic myeloid leukemia by suppressing BCR-ABL autophosphorylation and downstream signaling pathways.
Relevance: CHMFL-ABL-053 and 4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide both contain a benzamide group, [] highlighting the potential significance of this moiety in kinase inhibition. This shared structural feature suggests the possibility of overlapping binding modes or target selectivity profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.